[3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)oxiran-2-yl](4-hydroperoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-OXIRANYLMETHANONE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-OXIRANYLMETHANONE typically involves multiple steps. One common approach is the reaction of 4,7-dimethoxy-1,3-benzodioxole with an appropriate epoxide precursor under acidic or basic conditions to form the oxirane ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-OXIRANYLMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxy derivatives, while reduction can produce alcohols or ethers .
Scientific Research Applications
Chemistry
In chemistry, 3-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-OXIRANYLMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
Biologically, this compound has been studied for its potential anticancer properties. Research has shown that derivatives of this compound can inhibit the growth of certain cancer cell lines, making it a promising candidate for further investigation in oncology .
Medicine
In medicine, the compound’s derivatives are being explored for their potential therapeutic effects. Studies have indicated that these derivatives may have applications in treating various diseases, including cancer and infectious diseases .
Industry
Industrially, 3-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-OXIRANYLMETHANONE is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 3-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-OXIRANYLMETHANONE involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific derivative and application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole and oxirane derivatives, such as:
- 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
What sets 3-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-OXIRANYLMETHANONE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H16O8 |
---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
[3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)oxiran-2-yl]-(4-hydroperoxyphenyl)methanone |
InChI |
InChI=1S/C18H16O8/c1-21-12-7-11(14(22-2)18-16(12)23-8-24-18)15-17(25-15)13(19)9-3-5-10(26-20)6-4-9/h3-7,15,17,20H,8H2,1-2H3 |
InChI Key |
ADUGDSIHXNPKIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C3C(O3)C(=O)C4=CC=C(C=C4)OO)OC)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.